Dihydroergocryptine - 25447-66-9

Dihydroergocryptine

Catalog Number: EVT-364628
CAS Number: 25447-66-9
Molecular Formula: C32H43N5O5
Molecular Weight: 577.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroergocryptine (DHEC) is a semi-synthetic ergot alkaloid derived from ergot, a fungus that grows on rye and other grains. [] It is classified as a dopamine agonist and α-adrenergic antagonist. [] In scientific research, DHEC serves as a valuable tool for studying dopamine receptors and α-adrenergic receptors, particularly in the context of neurological and cardiovascular function. []

Chemical Reactions Analysis

While DHEC's chemical reactions are not extensively discussed in the provided papers, its ability to bind to dopamine and α-adrenergic receptors suggests it participates in complex interactions with these biological targets. [] These interactions likely involve reversible binding through non-covalent forces, such as hydrogen bonding and van der Waals interactions.

Mechanism of Action

DHEC exerts its effects by binding to dopamine and α-adrenergic receptors. [] As a dopamine agonist, it mimics the action of dopamine, a neurotransmitter involved in motor control, mood, and other functions. [] By activating dopamine receptors, DHEC can influence various physiological processes. [, ] Additionally, as an α-adrenergic antagonist, DHEC blocks the action of norepinephrine at α-adrenergic receptors, which are involved in smooth muscle contraction and other functions. [, ] This antagonistic effect can modulate processes related to blood pressure regulation and other α-adrenergic-mediated responses. [, ]

Applications
  • α-Adrenergic receptor characterization: DHEC can be used to identify and characterize different subtypes of α-adrenergic receptors in various tissues, including vascular smooth muscle, platelets, and the heart. [, , , , ] This helps researchers understand the distribution and function of these receptors in health and disease.
  • Dopamine receptor studies: DHEC can be used to investigate dopamine receptor binding and function, particularly in the brain and pituitary gland. [, , ] This aids in understanding the role of dopamine in neurological and endocrine function.
  • Neuroprotection: DHEC has shown potential neuroprotective effects in experimental models, protecting neurons from glutamate-induced toxicity and ameliorating symptoms in a rat model of acute experimental allergic encephalomyelitis. [, ] This suggests potential therapeutic applications for neurological disorders involving excitotoxicity.
  • Investigating the role of prolactin: DHEC's ability to inhibit prolactin secretion has been studied in various contexts, including postpartum lactation and understanding the hypothalamic regulation of prolactin. [, ] This provides insights into the physiological role of prolactin and its control by the neuroendocrine system.

Real-world examples:

  • DHEC has been used to differentiate between α1- and α2-adrenergic receptors in human femoral veins and arteries, contributing to a better understanding of vascular function and response to adrenergic stimulation. []
  • DHEC has been used to study the effects of estradiol on prolactin production and DHEC-induced inhibition of prolactin production in primary cultures of rat pituitary cells, providing insights into the hormonal regulation of prolactin secretion. []
  • DHEC has been employed in research investigating the binding characteristics of α-adrenergic receptors in intact human platelets, offering a model for studying platelet function and its modulation by adrenergic agents. [, , ]

Epinephrine

  • Relevance: Epinephrine exhibits a higher potency than Dihydroergocryptine in competing for alpha-adrenergic receptor binding sites. This indicates that while both compounds interact with alpha-adrenergic receptors, Epinephrine displays a stronger binding affinity.

Norepinephrine

  • Relevance: Norepinephrine displays an intermediate potency in competing for alpha-adrenergic receptor binding sites compared to Dihydroergocryptine and Epinephrine. This suggests that its binding affinity to these receptors lies between those of Dihydroergocryptine and Epinephrine.

Dopamine

  • Relevance: Dihydroergocryptine exhibits binding affinity for both alpha-adrenergic and dopamine receptors. In the presence of a dopamine receptor blocker like Spiperone, Dihydroergocryptine binding becomes selective for alpha-adrenergic receptors.

Phentolamine

  • Relevance: Phentolamine demonstrates higher potency than other alpha-adrenergic antagonists in competing for Dihydroergocryptine binding sites. This suggests that Phentolamine has a greater affinity for these receptors compared to Dihydroergocryptine.

Phenoxybenzamine

  • Relevance: Phenoxybenzamine irreversibly inactivates alpha-adrenergic receptor binding sites, contrasting with the reversible blockade produced by compounds like Phentolamine and Ergotamine. This irreversible binding distinguishes its action from that of Dihydroergocryptine.

Dibenamine

  • Relevance: Similar to Phenoxybenzamine, Dibenamine also exhibits alpha-adrenergic receptor blocking properties, but with lower potency in competing for Dihydroergocryptine binding sites. This difference in binding affinity distinguishes it from Dihydroergocryptine.

Chlorpromazine

  • Relevance: Chlorpromazine competes for Dihydroergocryptine binding sites more potently than Haloperidol, aligning with the characteristics of alpha-adrenergic receptors. This suggests that Chlorpromazine displays a higher affinity for these receptors compared to Haloperidol.

Haloperidol

  • Relevance: Haloperidol demonstrates lower potency than Chlorpromazine in competing for Dihydroergocryptine binding sites, indicating a weaker affinity for alpha-adrenergic receptors. This difference in binding affinity distinguishes it from Dihydroergocryptine.

WB-4101

  • Relevance: Dihydroergocryptine binding properties to alpha-adrenergic receptors correlate well with those of WB-4101, making Dihydroergocryptine a potential alternative radioligand for studying these receptors.

Yohimbine

  • Relevance: Yohimbine shows higher efficacy in competing for Dihydroergocryptine binding sites in veins compared to arteries, indicating a greater affinity for alpha-2 adrenergic receptors, which are predominantly present in veins.

Prazosin

  • Relevance: Prazosin, with its high affinity for alpha-1 adrenergic receptors, displays higher efficacy in displacing Dihydroergocryptine from binding sites in arteries compared to veins. This observation aligns with the predominant presence of alpha-1 adrenergic receptors in arteries.

Isoproterenol

  • Relevance: Isoproterenol exhibits significantly lower potency compared to Epinephrine and Norepinephrine in competing for Dihydroergocryptine binding sites, indicating a weaker affinity for alpha-adrenergic receptors. This difference in binding affinity distinguishes it from Dihydroergocryptine.

Guanfacine

  • Relevance: Similar to Yohimbine, Guanfacine displays a higher affinity for alpha-2 adrenergic receptors, making it more effective in competing for Dihydroergocryptine binding sites in veins compared to arteries.

Ergotamine

  • Relevance: Similar to Phentolamine, Ergotamine competitively blocks alpha-adrenergic receptors, contrasting with the irreversible blockade produced by Phenoxybenzamine. This reversible binding characteristic is shared with Dihydroergocryptine.

Dihydroergocristine

  • Relevance: Dihydroergocristine exhibits a weaker inhibitory effect on prolactin release and cyclic AMP accumulation compared to Dihydroergocryptine, suggesting a lower potency in interacting with the relevant receptors.

Hydroxy-Dihydroergocornine, Hydroxy-Dihydroergocryptine, and Hydroxy-Dihydroergocristine

  • Compound Description: These compounds are metabolites of Dihydroergotoxine, a mixture of dihydrogenated ergot alkaloids. They are formed by hepatic metabolism and are found in human plasma after oral administration of Dihydroergotoxine.

Properties

CAS Number

25447-66-9

Product Name

Dihydroergocryptine

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C32H43N5O5

Molecular Weight

577.7 g/mol

InChI

InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1

InChI Key

PBUNVLRHZGSROC-SLAIYBJISA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Synonyms

Almirid
Cripar
Dihydroergocryptine
Dihydroergocryptine Mesylate
Dihydroergocryptine Monomesylate
Dihydroergokryptine Mesylate
Dihydroergokryptine Monomesylate
Mesylate, Dihydroergocryptine
Mesylate, Dihydroergokryptine
Monomesylate, Dihydroergocryptine
Monomesylate, Dihydroergokryptine

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.